Dinickel orthosilicate

Lithium-ion battery Anode material Nickel silicate

Dinickel orthosilicate (Ni2SiO4, CAS 13775-54-7), also known as nickel(II) silicate, is the sole thermodynamically stable binary compound in the NiO–SiO2 system and occurs naturally as the mineral liebenbergite. It crystallizes in the olivine structure type (space group Pbnm) and melts incongruently at approximately 1575 °C.

Molecular Formula Ni2O4Si
Molecular Weight 209.47 g/mol
CAS No. 13775-54-7
Cat. No. B088234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinickel orthosilicate
CAS13775-54-7
Molecular FormulaNi2O4Si
Molecular Weight209.47 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2]
InChIInChI=1S/2Ni.O4Si/c;;1-5(2,3)4/q2*+2;-4
InChIKeyAQQHXPJLFFJBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinickel Orthosilicate (CAS 13775-54-7) Baseline Profile for Scientific Procurement and Industrial Selection


Dinickel orthosilicate (Ni2SiO4, CAS 13775-54-7), also known as nickel(II) silicate, is the sole thermodynamically stable binary compound in the NiO–SiO2 system and occurs naturally as the mineral liebenbergite [1]. It crystallizes in the olivine structure type (space group Pbnm) and melts incongruently at approximately 1575 °C [1][2]. The compound is recognized as the only stable silicate of nickel, a fact that fundamentally constrains substitution strategies in high-temperature or reactive environments where other Ni–Si–O phases decompose or fail to form [1].

Why Generic or In-Class Substitution Fails for Dinickel Orthosilicate: Critical Differentiation Dimensions


Dinickel orthosilicate cannot be casually replaced by other nickel silicates, nickel oxide, or even structurally analogous olivine silicates (e.g., Fe2SiO4, Co2SiO4, Mg2SiO4) because its unique combination of thermodynamic stability, phase-transition behavior, and electrochemical conversion capacity is not replicated across the class [1][2]. Unlike Fe2SiO4 spinel, which undergoes nonlinear thermal expansion and partially converts to olivine at temperatures as low as 800 °C, Ni2SiO4 spinel exhibits strictly linear thermal expansion up to at least 1000 °C, conferring predictable high-temperature dimensional stability [2]. Furthermore, Ni2SiO4 is the only stable binary nickel silicate; competing phases such as NiSiO3 or non-stoichiometric Ni–Si–O compositions are either metastable or absent under ambient pressure, making Ni2SiO4 irreplaceable in applications requiring phase-pure, thermodynamically robust nickel silicate chemistry [1].

Quantitative Evidence Guide: Dinickel Orthosilicate (Ni2SiO4) vs. Comparators for Scientific Selection


Pure Ni2SiO4 Cycle Charge Capacity vs. SiO2-Contaminated Ni2SiO4 Anode Material

In a controlled electrochemical study, pure-phase Ni2SiO4 particles (orthorhombic Pmn21, 50–80 nm) delivered a 50-cycle charge capacity of 305 mAh g⁻¹ at a current density of 100 mA g⁻¹, which was nearly 208% higher than that of Ni2SiO4 material containing residual SiO2 impurity tested under identical conditions [1]. This demonstrates that phase purity—not merely elemental composition—is the decisive factor for electrochemical performance, directly informing procurement specifications for battery-grade nickel orthosilicate.

Lithium-ion battery Anode material Nickel silicate

Ni2SiO4 Nanosheet Reversible Capacity vs. Graphite Theoretical Limit for Lithium-Ion Battery Anodes

Ni2SiO4 nanosheets (petal-like morphology, BET surface area 30.29 m² g⁻¹) synthesized via chemical precipitation–calcination–alkali washing achieved a high reversible capacity of 874.7 mAh g⁻¹ after 50 cycles at 0.1 A g⁻¹, retaining 81.8% of initial capacity [1]. At a higher current density of 1.6 A g⁻¹, the material still delivered 473.9 mAh g⁻¹. For comparison, commercial graphite anodes possess a theoretical specific capacity of 372 mAh g⁻¹ and practical capacities typically in the 300–350 mAh g⁻¹ range—yielding a >2.3× absolute capacity advantage for Ni2SiO4 under comparable low-rate conditions.

Lithium-ion battery High-capacity anode Metal silicate anode

Ni2SiO4 Spinel Linear Thermal Expansion vs. Fe2SiO4 Spinel Nonlinear Decomposition at Elevated Temperature

X-ray diffraction refinements at elevated temperatures (up to 1000 °C) show that Ni2SiO4 spinel undergoes strictly linear thermal expansion of its lattice parameters with temperature [1]. In contrast, Fe2SiO4 spinel exhibits nonlinear thermal expansion and partially decomposes to a polycrystalline mixture of spinel and olivine within less than one hour at 800 °C under identical atmospheric pressure conditions [1]. The octahedral-to-tetrahedral bond-length ratios (D_oct/D_tetr) in Fe2SiO4 spinel are significantly larger than those in Ni2SiO4 spinel and increase more rapidly with temperature, indicating that Fe2SiO4 more readily approaches the activated state for the spinel-to-olivine transition [1].

High-temperature materials Thermal expansion Spinel stability

Ni2SiO4 Photocatalytic Degradation of Eriochrome Black T Dye

Under UV irradiation, sonochemically synthesized Ni2SiO4 nanostructures (optical bandgap 3.25 eV) achieved 91.8% degradation of eriochrome black T (EBT) dye within 90 minutes when using 70 mg of catalyst with 10 ppm EBT solution [1]. The degradation followed pseudo-first-order kinetics with a rate constant k = 0.0258 min⁻¹ [1]. While direct head-to-head data against a specified benchmark photocatalyst are not available in this study, the combination of a moderate bandgap and demonstrated UV-driven activity positions Ni2SiO4 as a candidate photocatalyst for organic pollutant removal, meriting further comparative evaluation against TiO2 (P25) or ZnO under standardized conditions.

Photocatalysis Water treatment Organic pollutant degradation

Highest-Confidence Application Scenarios for Dinickel Orthosilicate (CAS 13775-54-7) Based on Quantitative Evidence


High-Capacity Anode Material for Next-Generation Lithium-Ion Batteries

Procurement of phase-pure Ni2SiO4 nanosheets or nanoparticles is directly supported by demonstrated reversible capacities exceeding 874 mAh g⁻¹ at low rate and 474 mAh g⁻¹ at 1.6 A g⁻¹, representing a >2.3× improvement over commercial graphite anodes [1]. The 208% capacity penalty observed for SiO2-contaminated Ni2SiO4 reinforces the requirement for rigorous phase-purity specifications (XRD-verified pure orthorhombic Ni2SiO4) in any tender or purchase agreement for battery-grade material .

High-Temperature Structural or Functional Component Requiring Predictable Thermal Expansion

The linear thermal expansion behavior of Ni2SiO4 spinel up to at least 1000 °C, contrasted with the nonlinear expansion and phase decomposition of Fe2SiO4 spinel at 800 °C, makes Ni2SiO4 the preferred choice for ceramic components, catalyst supports, or solid-oxide fuel cell interlayers where dimensional stability under thermal cycling is non-negotiable [1]. Procurement specifications should require spinel-phase Ni2SiO4 with verified linear coefficient of thermal expansion (CTE) data from the supplier.

Photocatalytic Degradation of Organic Dyes in Wastewater Treatment

Ni2SiO4 nanostructures synthesized via scalable sonochemical methods demonstrate 91.8% degradation of eriochrome black T under UV light within 90 minutes, with a rate constant of 0.0258 min⁻¹ [1]. This supports pilot-scale evaluation and procurement of Ni2SiO4 as a UV-driven photocatalyst for AOP-based wastewater polishing, particularly for textile and dye-industry effluents containing recalcitrant azo dyes.

Olivine-Structure Model System for High-Pressure Geoscience and Solid-State Physics Research

As the only stable binary nickel silicate and a model olivine-system compound, Ni2SiO4 single crystals or phase-pure powders are essential for fundamental studies of the olivine–spinel phase transformation, cation ordering, and high-pressure mantle mineralogy [1]. The well-characterized olivine-to-spinel transition pressure (~20 kbar at 700 °C) and the availability of elastic moduli for both polymorphs make Ni2SiO4 a superior model system compared to multicomponent natural olivines, where compositional variability complicates data interpretation.

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